Ethyl 5-{[(3-methoxyphenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate
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Overview
Description
Ethyl 5-{[(3-methoxyphenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a pyridine ring substituted with ethyl, dimethyl, and carbamoyl groups, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{[(3-methoxyphenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as acetaldehyde, ammonia, and formaldehyde under acidic conditions.
Substitution Reactions:
Carbamoylation: The carbamoyl group can be introduced by reacting the intermediate with 3-methoxyphenyl isocyanate under controlled temperature and solvent conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[(3-methoxyphenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamoyl group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 5-{[(3-methoxyphenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-{[(3-methoxyphenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-{[(4-methoxyphenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate
- Ethyl 5-{[(3-ethoxyphenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate
Uniqueness
Ethyl 5-{[(3-methoxyphenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the 3-methoxyphenyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Biological Activity
Ethyl 5-{[(3-methoxyphenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a pyridine ring with various substituents, including an ethyl group, two methyl groups, and a carbamoyl group attached to a 3-methoxyphenyl moiety. The molecular formula is C16H20N2O3, and its molecular weight is approximately 288.34 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Research indicates that the compound may modulate various biochemical pathways, which can lead to antimicrobial and anticancer effects.
Antimicrobial Properties
Recent studies have highlighted the compound's antimicrobial potential:
- In vitro Studies : The compound demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 4 μg/mL for certain strains, indicating strong potency.
- Mechanism of Action : The antimicrobial effect is believed to stem from the compound's ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), disrupting normal bacterial function .
Anticancer Activity
Research has also explored the anticancer properties of this compound:
- Cell Line Studies : this compound has been tested on various cancer cell lines. Results indicated that it induces apoptosis in cancer cells through the activation of caspase pathways.
- Selectivity Index : The compound exhibited selective toxicity towards cancer cells compared to normal human cell lines, suggesting a favorable therapeutic index for potential drug development .
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Differences | Biological Activity |
---|---|---|
Ethyl 5-{[(4-methoxyphenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate | Different methoxy position | Similar antimicrobial properties but lower selectivity against cancer cells |
Ethyl 5-{[(3-ethoxyphenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate | Ethoxy instead of methoxy | Reduced antibacterial activity compared to the target compound |
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated the effectiveness of this compound against multi-drug resistant strains. The results showed that it outperformed traditional antibiotics in inhibiting growth and biofilm formation .
- Cancer Cell Line Evaluation : In another investigation focusing on breast cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability and increased markers for apoptosis. The study concluded that further exploration into its mechanism could yield important insights into novel cancer therapies.
Properties
IUPAC Name |
ethyl 5-[(3-methoxyphenyl)carbamoylamino]-2,6-dimethylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-5-25-17(22)15-10-16(12(3)19-11(15)2)21-18(23)20-13-7-6-8-14(9-13)24-4/h6-10H,5H2,1-4H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYFVFKXUZLYOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1C)C)NC(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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